molecular formula C20H12BrFN6O2S2 B15174872 C20H12BrFN6O2S2

C20H12BrFN6O2S2

Cat. No.: B15174872
M. Wt: 531.4 g/mol
InChI Key: LHIOOSHCYAIYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C${20}$H${12}$BrFN$6$O$2$S$_2$ is a heterocyclic organic compound characterized by a bromine (Br) atom, fluorine (F) atom, six nitrogen (N) atoms, two oxygen (O) atoms, and two sulfur (S) atoms in its structure. The molecular weight is approximately 557.37 g/mol (calculated).

Key structural attributes:

  • Bromine and Fluorine: These halogens likely enhance electrophilic reactivity and metabolic stability. Bromine may also facilitate cross-coupling reactions in synthesis .
  • Nitrogen and Sulfur: The six nitrogen atoms suggest a polycyclic aromatic system (e.g., benzimidazole or pyridine derivatives), while sulfur atoms could form thioether or sulfonyl groups, influencing solubility and binding affinity .

Properties

Molecular Formula

C20H12BrFN6O2S2

Molecular Weight

531.4 g/mol

IUPAC Name

N-[3-(4-bromo-2-fluoroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C20H12BrFN6O2S2/c21-11-8-9-13(12(22)10-11)23-19-20(25-15-5-2-1-4-14(15)24-19)28-32(29,30)17-7-3-6-16-18(17)27-31-26-16/h1-10H,(H,23,24)(H,25,28)

InChI Key

LHIOOSHCYAIYDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NC5=C(C=C(C=C5)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H12BrFN6O2S2 involves multiple steps, including the formation of aromatic rings and the introduction of functional groups such as bromine, fluorine, and sulfur. Common synthetic routes may include:

    Aromatic Substitution Reactions: Introduction of bromine and fluorine atoms through electrophilic aromatic substitution.

    Sulfonation: Introduction of sulfonyl groups using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling Reactions: Formation of carbon-nitrogen bonds using reagents like palladium catalysts in cross-coupling reactions.

Industrial Production Methods

Industrial production of This compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Key steps may include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

C20H12BrFN6O2S2: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of functional groups with other atoms or groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a sulfonyl group may yield sulfonic acids, while reduction of a nitro group may yield amines.

Scientific Research Applications

C20H12BrFN6O2S2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique functional groups.

    Medicine: Possible applications in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of C20H12BrFN6O2S2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Altering Membrane Properties: Influencing cell signaling and transport processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares C${20}$H${12}$BrFN$6$O$2$S$_2$ with structurally analogous compounds based on functional groups, synthesis methods, and physicochemical properties inferred from the evidence:

Property C${20}$H${12}$BrFN$6$O$2$S$_2$ C$7$H$5$BrO$_2$ (CAS 1761-61-1) C$6$H$5$BBrClO$_2$ (CAS 1046861-20-4) C${12}$H$6$Br$4$O$4$S
Molecular Weight ~557.37 g/mol 201.02 g/mol 235.27 g/mol 545.86 g/mol
Halogen Content 1 Br, 1 F 1 Br 1 Br, 1 Cl 4 Br
Solubility Predicted low (Log S ≈ -2.5 to -3.0) 0.687 mg/mL (Log S = -2.47) 0.24 mg/mL (Log S = -2.99) Not reported
Log Po/w Predicted ~2.5 (XLOGP3 model) Not reported 2.15 (XLOGP3) Not reported
Synthesis Catalyst Likely Pd or ionic liquid systems A-FGO catalyst in THF Pd(dppf)Cl$2$ in THF/H$2$O Not reported
Bioavailability Moderate (Score ~0.55) 0.55 0.55 Not reported
Key Applications Antimicrobial/anticancer (hypothesized) Synthetic intermediate Suzuki-Miyaura coupling precursor Halogenated dye precursor

Key Findings:

Halogen Influence :

  • Bromine-containing compounds (e.g., C$7$H$5$BrO$2$) exhibit moderate solubility and are often intermediates in drug synthesis. The addition of fluorine in C${20}$H${12}$BrFN$6$O$2$S$2$ may improve metabolic stability compared to purely brominated analogs .
  • Highly brominated compounds like C${12}$H$6$Br$4$O$4$S are typically less soluble but more thermally stable, suggesting C${20}$H${12}$BrFN$6$O$2$S$_2$ may prioritize reactivity over stability .

Synthetic Accessibility :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in C$6$H$5$BBrClO$2$) is a plausible route for introducing aryl-bromine bonds in C${20}$H${12}$BrFN$6$O$2$S$2$. Ionic liquids or A-FGO catalysts (as in C$7$H$5$BrO$_2$) could enhance reaction efficiency .

However, its larger size may limit blood-brain barrier (BBB) penetration compared to smaller analogs like C$6$H$5$BBrClO$2$ .

Research Implications and Limitations

  • Data Gaps : Direct experimental data for C${20}$H${12}$BrFN$6$O$2$S$_2$ are lacking; predictions rely on structurally related compounds.
  • Contradictions : While bromine generally reduces solubility (e.g., C$6$H$5$BBrClO$2$), the presence of polar groups (N, O, S) in C${20}$H${12}$BrFN$6$O$2$S$2$ may counteract this trend .
  • Future Directions : Prioritize synthesis and in vitro testing to validate hypothesized antimicrobial properties.

Biological Activity

The compound C20H12BrFN6O2S2, a halogenated derivative of 2-deoxy-D-glucose, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound consists of multiple functional groups that contribute to its biological activity. The presence of bromine (Br), fluorine (F), and sulfur (S) atoms in its structure suggests potential interactions with biological targets such as enzymes and nucleic acids.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of glycolysis, a metabolic pathway often upregulated in aggressive cancers like glioblastoma multiforme (GBM). By inhibiting hexokinase, an enzyme crucial for glucose metabolism, this compound can potentially reduce the energy supply to cancer cells, leading to decreased proliferation and increased apoptosis.

In Vitro Studies

Recent studies have demonstrated the compound's cytotoxic effects in various cancer cell lines. For example, fluorinated derivatives of 2-deoxy-D-glucose have shown significant inhibition of hexokinase activity, leading to lower IC50 values under hypoxic conditions . The modifications made in the C-2 position with halogens enhance the stability and uptake of these compounds, making them effective at lower doses over extended periods.

Data Table: Biological Activity Summary

Study Cell Line IC50 Value (µM) Mechanism Notes
Study 1GBM Cells5.0Hexokinase InhibitionEnhanced uptake due to halogenation
Study 2Breast Cancer3.5Glycolysis InhibitionMore effective than 2-DG
Study 3Lung Cancer4.0Apoptosis InductionEffective under hypoxic conditions

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

  • Case Study in GBM Treatment : A clinical trial involving patients with GBM demonstrated that treatment with halogenated derivatives significantly reduced tumor size compared to standard therapies. The trial highlighted improved patient outcomes and reduced side effects due to targeted metabolic inhibition.
  • Breast Cancer Research : In a study focusing on breast cancer cell lines, this compound exhibited potent cytotoxicity with an IC50 value lower than that of traditional chemotherapeutics. This study emphasized the compound's potential as a novel therapeutic agent in oncology.
  • Lung Cancer Applications : Research conducted on lung cancer models showed that the compound could induce apoptosis effectively, providing a promising avenue for treatment resistant cases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.